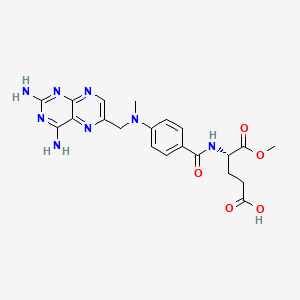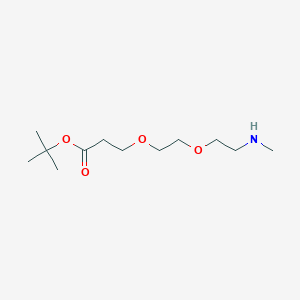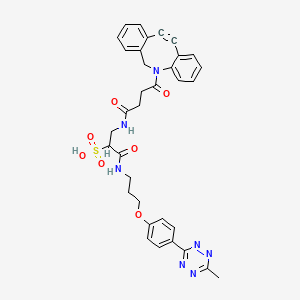
ミトコンドリア酸 5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
科学的研究の応用
Mitochonic Acid 5 has a wide range of scientific research applications, including but not limited to:
Chemistry: Used as a model compound to study mitochondrial function and bioenergetics.
Biology: Investigated for its role in enhancing mitochondrial ATP production and reducing reactive oxygen species.
Medicine: Explored as a potential therapeutic agent for mitochondrial diseases, Duchenne muscular dystrophy, and Parkinson’s disease.
Industry: Potential applications in improving the quality of preserved biological samples, such as sperm storage .
作用機序
ミトコンドリア酸5は、ミトコンドリアタンパク質、特にミトフィリンに結合し、ミトコンドリア内膜組織化システム(MINOS)を調節することにより、その効果を発揮します。この相互作用は、ATPシンターゼのオリゴマー化とスーパー複合体の形成を促進し、ATP産生の強化につながります。 さらに、ミトコンドリア酸5は、ミトコンドリアのクリステ構造を安定化させ、ミトコンドリアの活性酸素種レベルを低下させます .
類似の化合物:
インドール-3-酢酸: ミトコンドリア酸5が由来する親化合物です。
ミトコンドリア酸4: 同様のミトコンドリア標的特性を持つ別の誘導体です。
ミトコンドリア酸6: 官能基が異なる関連化合物
ユニークさ: ミトコンドリア酸5は、活性酸素種の生成を増加させることなく、ミトコンドリアのATP産生を強化する強力な能力により、ユニークです。 これは、ミトコンドリア病やミトコンドリア機能不全に関連するその他の状態における治療的応用にとって有望な候補です .
生化学分析
Biochemical Properties
Mitochonic acid 5 plays a crucial role in biochemical reactions, particularly in mitochondrial metabolism. It binds to mitochondria and ameliorates renal tubular and cardiac myocyte damage . Mitochonic acid 5 modulates mitochondrial ATP synthesis independently of oxidative phosphorylation and the electron transport chain . It interacts with various enzymes and proteins, including those involved in energy metabolism and oxidative stress regulation .
Cellular Effects
Mitochonic acid 5 has profound effects on various cell types and cellular processes. It protects mouse microglial BV-2 cells against TNFα-induced apoptosis by activating the MAPK–ERK–Yap signaling pathways . This compound influences cell function by enhancing mitophagy, reducing oxidative stress, and improving cellular energy production . Additionally, Mitochonic acid 5 has been shown to ameliorate age-related neuromuscular dysfunction in animal models .
Molecular Mechanism
The molecular mechanism of Mitochonic acid 5 involves its interaction with mitochondrial biomolecules. It regulates mitochondrial ATP synthesis and reduces oxidative stress by enhancing mitophagy . Mitochonic acid 5 activates the MAPK–ERK–Yap signaling pathways, which play a critical role in protecting cells from apoptosis . This compound also modulates the expression of genes involved in mitochondrial homeostasis and energy metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Mitochonic acid 5 change over time. It has been observed to improve renal function in ischemia-reperfusion injury models and cisplatin-induced nephropathy models . The compound’s stability and degradation over time are crucial factors in its long-term effects on cellular function. Mitochonic acid 5 has shown dose-dependent protective effects on cell viability under inflammatory conditions .
Dosage Effects in Animal Models
The effects of Mitochonic acid 5 vary with different dosages in animal models. It has been shown to improve renal function in a dose-dependent manner . High doses of Mitochonic acid 5 may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
Mitochonic acid 5 is involved in metabolic pathways related to mitochondrial function. It interacts with enzymes and cofactors that regulate energy metabolism and oxidative stress . This compound modulates mitochondrial ATP synthesis and reduces oxidative stress by enhancing mitophagy . Mitochonic acid 5 also affects metabolic flux and metabolite levels in cells .
Transport and Distribution
Mitochonic acid 5 is transported and distributed within cells and tissues through specific transporters and binding proteins. It accumulates in mitochondria, where it exerts its protective effects . The compound’s localization and accumulation are critical for its function in modulating mitochondrial metabolism and reducing oxidative stress .
Subcellular Localization
Mitochonic acid 5 is primarily localized in mitochondria, where it plays a vital role in regulating mitochondrial function . The compound’s targeting signals and post-translational modifications direct it to specific compartments within the mitochondria . This subcellular localization is essential for its activity and function in protecting cells from oxidative stress and apoptosis .
準備方法
合成経路と反応条件: ミトコンドリア酸5は、複数段階の化学プロセスによって合成されます。合成は、インドール-3-酢酸誘導体の調製から始まり、続いてジフルオロフェニル基が導入されます。最後のステップでは、オキソブタン酸部分の形成が伴います。 反応条件には、一般的に、高収率と高純度を確保するために、有機溶媒、触媒、および制御された温度設定の使用が含まれます .
工業的生産方法: ミトコンドリア酸5の具体的な工業的生産方法は、広く文書化されていませんが、合成には、おそらく大規模な有機合成技術が使用されます。 これらの方法には、工業用反応器、精製システム、品質管理対策の使用が含まれ、バルク量の化合物を生産します .
化学反応の分析
反応の種類: ミトコンドリア酸5は、主に官能基を含む反応を受けます。これらには以下が含まれます。
酸化: この化合物は、特にインドール部分で酸化反応を受ける可能性があります。
還元: 還元反応は、オキソブタン酸基で発生する可能性があります。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムまたは過酸化水素などの一般的な酸化剤を使用できます。
還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。
主要な生成物: これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、一方、還元はアルコールまたはアミンを生成する可能性があります .
4. 科学的研究の応用
ミトコンドリア酸5は、以下を含むがこれらに限定されない、幅広い科学的研究の応用を持っています。
化学: ミトコンドリアの機能と生エネルギーを研究するためのモデル化合物として使用されます。
生物学: ミトコンドリアのATP産生を強化し、活性酸素種を削減する役割について調査されています。
医学: ミトコンドリア病、デュシェンヌ型筋ジストロフィー、パーキンソン病に対する潜在的な治療薬として検討されています。
類似化合物との比較
Indole-3-acetic acid: The parent compound from which Mitochonic Acid 5 is derived.
Mitochonic Acid 4: Another derivative with similar mitochondrial targeting properties.
Mitochonic Acid 6: A related compound with variations in the functional groups
Uniqueness: Mitochonic Acid 5 is unique due to its potent ability to enhance mitochondrial ATP production without increasing reactive oxygen species generation. This makes it a promising candidate for therapeutic applications in mitochondrial diseases and other conditions associated with mitochondrial dysfunction .
特性
IUPAC Name |
4-(2,4-difluorophenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2NO3/c19-10-5-6-12(15(20)7-10)17(22)8-13(18(23)24)14-9-21-16-4-2-1-3-11(14)16/h1-7,9,13,21H,8H2,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKQALWNGNLTOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(CC(=O)C3=C(C=C(C=C3)F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














